4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde
Description
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-45-2) is a halogenated and hydroxylated indole derivative with the molecular formula C₉H₆ClNO₂ and a molar mass of 195.6 g/mol. Key physicochemical properties include a predicted density of 1.578±0.06 g/cm³, boiling point of 456.2±40.0 °C, and a pKa of 8.82±0.40 . The compound features a chloro substituent at position 4, a hydroxyl group at position 7, and an aldehyde functional group at position 3 of the indole scaffold.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-7-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)9-8(6)5(4-12)3-11-9/h1-4,11,13H |
InChI Key |
NUZOXMNNQRJHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1O)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the electrophilic chloroiminium ion.
-
Electrophilic Attack : The reagent reacts with the indole’s C3 position, facilitated by the electron-rich pyrrole ring, yielding the 3-carbaldehyde.
Example Protocol (Adapted from Patent CN102786460A)
-
Starting Material : 4-Chloro-7-hydroxy-1H-indole (hypothetical precursor).
-
Reagent : POCl₃ (5 equiv), DMF (10 mL/g substrate).
-
Conditions : Dropwise addition at 0°C, stirred for 2 hr, refluxed at 85°C for 6 hr.
-
Workup : Neutralization with Na₂CO₃, filtration, and recrystallization from ethanol.
Cyclization of Substituted Anilines via Gassman-Type Synthesis
This method constructs the indole ring from functionalized anilines, enabling direct incorporation of chloro and hydroxy groups.
Synthetic Pathway
Key Data
Advantages
-
Regiocontrol : Directs substitution patterns during cyclization.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Vilsmeier-Haack | Pre-substituted indole | Formylation | 65 | >95% |
| Gassman Cyclization | 4-Chloro-5-hydroxy-aniline | Cyclization, oxidation | 60 | 92% |
| Pyrrole Condensation | Acetophenone derivative | Condensation, formylation | 55 | 90% |
Functionalization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-7-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 4-Chloro-7-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-7-hydroxy-1H-indole-3-carbaldehyde exhibit potent antimicrobial properties. For example, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde | E. coli | 5 µg/mL |
| 2-Chloroquinoline-3-carbaldehyde | S. aureus | 10 µg/mL |
| 1H-Indole-3-carboxaldehyde | Bacillus cereus | 15 µg/mL |
Anticancer Properties
Indoles are known for their anticancer potential. The structural features of 4-chloro-7-hydroxy-1H-indole-3-carbaldehyde suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that it could inhibit cell proliferation in certain cancer cell lines, although further research is needed to establish its efficacy .
Synthetic Applications
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde serves as a versatile intermediate in organic synthesis. It can be utilized for:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as nucleophilic substitutions and condensation reactions to form more complex heterocycles.
Table 2: Synthetic Transformations Involving 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Nucleophilic Substitution | Indole Derivatives | Base-catalyzed |
| Condensation with Aromatic Amines | Aryl Hydrazones | Acidic conditions |
| Reduction | Alcohols | Catalytic hydrogenation |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various indole derivatives, including 4-chloro-7-hydroxy-1H-indole-3-carbaldehyde. The compound demonstrated significant activity against multiple strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies conducted on breast cancer cell lines revealed that derivatives of indole, including the target compound, inhibited cell proliferation by inducing apoptosis through mitochondrial pathways . This finding highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Crystallographic and Spectroscopic Data
- 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone : Crystallographic studies (Acta Cryst. E62) reveal planar geometries stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound’s derivatives .
- 1H-Indole-4-carboxaldehyde : NMR data () show distinct aromatic proton shifts compared to 3-carboxaldehyde isomers, highlighting substituent position effects on spectral profiles.
Biological Activity
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C10H8ClN1O2
- Molecular Weight : 219.63 g/mol
- CAS Number : 1008-07-7
Antimicrobial Activity
Research has demonstrated that 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde exhibits notable antimicrobial properties. Various studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound is particularly effective against Bacillus subtilis and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A study reported that treatment with 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde resulted in a significant decrease in cell viability in breast cancer cells, with an IC50 value of approximately 25 μM. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been found to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which could be beneficial in treating inflammatory diseases.
The biological activity of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde can be attributed to its ability to interact with various molecular targets:
- Electrophilic Nature : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, researchers tested the efficacy of various indole derivatives, including 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde, against common bacterial pathogens. The results indicated that this compound had superior antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment led to increased levels of reactive oxygen species (ROS) and activated apoptosis pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies to introduce the chloro and hydroxyl groups regioselectively. One approach is to start with a pre-functionalized indole scaffold. For example, chlorination at the 4-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under inert conditions (e.g., dichloromethane, 0–5°C) to prevent over-chlorination . The 7-hydroxy group may require protection (e.g., using tert-butyldimethylsilyl ether) during chlorination, followed by deprotection under mild acidic conditions. Alternative routes involve formylation at the 3-position via lithiation (using LDA or n-BuLi) followed by quenching with DMF, as seen in analogous indole derivatives . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals, such as the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons influenced by electron-withdrawing substituents (Cl and OH). The hydroxyl proton may appear as a broad singlet (δ ~5–6 ppm) in DMSO-d₆ .
- IR : Confirm the presence of aldehyde (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ at m/z 197.0 (C₉H₅ClNO₂⁺) and fragments corresponding to loss of Cl or CO groups.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction refined via SHELX software can resolve positional ambiguities, particularly for the chloro and hydroxyl substituents .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound is moderately polar due to the hydroxyl and aldehyde groups but may exhibit limited solubility in non-polar solvents. Use DMSO or DMF for dissolution in biological assays, and methanol/ethanol for synthetic reactions. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C to 40°C) are critical; degradation products can be monitored via HPLC. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during derivatization of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde?
- Methodological Answer : The electron-rich 4-chloro and 7-hydroxy groups direct electrophiles to specific positions. For example, nitration or sulfonation favors the 5-position (para to Cl) due to the electron-withdrawing effect of Cl. Computational tools (DFT calculations) can predict reactive sites by mapping electrostatic potential surfaces. Experimental validation involves competitive reactions with model electrophiles (e.g., HNO₃, SO₃) and characterization of regiochemical outcomes via NOESY or HMBC NMR .
Q. What strategies resolve contradictory bioactivity data in antioxidant or antimicrobial assays for this compound?
- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay conditions. Strategies include:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.
- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 µM) to identify non-linear effects.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-hydroxyindole-3-carbaldehyde or 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde ) to isolate substituent-specific effects.
- Mechanistic Probes : Use ROS scavengers (e.g., ascorbic acid) in antioxidant assays to confirm direct radical quenching vs. indirect pathways.
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and predict reaction pathways for derivatization .
- Molecular Docking : Dock the compound into protein targets (e.g., cytochrome P450 or bacterial enzymes) using AutoDock Vina. Key interactions include hydrogen bonding (aldehyde/OH groups) and hydrophobic contacts (chloro-substituted indole ring). Validate with mutagenesis or competitive binding assays .
Q. What crystallographic techniques are most effective for resolving positional disorder in the indole ring system?
- Methodological Answer : High-resolution X-ray data (≤1.0 Å) collected at synchrotron facilities can resolve disorder. Use SHELXL for refinement, applying restraints (e.g., DELU, SIMU) to manage thermal motion artifacts. For ambiguous electron density near the chloro and hydroxyl groups, alternate conformations can be modeled and refined with occupancy parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
